molecular formula C17H12Cl3N3O B8286697 2-(1,2,4-Triazol-1-ylmethyl)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane

2-(1,2,4-Triazol-1-ylmethyl)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane

Cat. No. B8286697
M. Wt: 380.7 g/mol
InChI Key: HUSJLAKLJPOCEL-UHFFFAOYSA-N
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Patent
US04464381

Procedure details

20.9 g of 1,2,4-triazole and 4.4 g of sodium hydride (50% strength dispersion in mineral oil) were dispersed in 150 mL of N,N-dimethylformamide, and a solution of 39.2 g of 2-bromomethyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane (isomer A) and 16.6 g of potassium iodide in 150 ml of N,N-dimethylformamide was added at room temperature. After 8 hours, the reaction solution was worked up as described in Example 2, and the product was recrystallized from diisopropyl ether. 31 g (81.9%) of 2-(1,2,4-triazol-1-ylmethyl)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane (isomer A) of melting point 119° C. were obtained (compound 3).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-bromomethyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane
Quantity
39.2 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].Br[CH2:9][C:10]1([C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=2)[CH:12]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[Cl:20])[O:11]1.[I-].[K+]>CN(C)C=O>[N:1]1([CH2:9][C:10]2([C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[CH:12]([C:13]3[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=3[Cl:20])[O:11]2)[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-bromomethyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-oxirane
Quantity
39.2 g
Type
reactant
Smiles
BrCC1(OC1C1=C(C=C(C=C1)Cl)Cl)C1=CC=C(C=C1)Cl
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was recrystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1(N=CN=C1)CC1(OC1C1=C(C=C(C=C1)Cl)Cl)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 81.9%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.